![molecular formula C21H18N2O5S2 B11485213 7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11485213.png)
7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide
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Overview
Description
7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a nitro group, a benzothiophene moiety, and a dibenzofuran sulfonamide, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzo[b,d]furan-2-sulfonamide typically involves multiple steps:
Formation of the Benzothiophene Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Nitro Group: Nitration of the benzothiophene intermediate using a mixture of nitric acid and sulfuric acid.
Formation of the Dibenzofuran Sulfonamide:
Coupling Reaction: The final step involves coupling the nitrobenzothiophene intermediate with the dibenzofuran sulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The nitro group and sulfonamide moiety could play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzofuran-2-sulfonamide
- 7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzofuran-2-sulfonamide
Uniqueness
This compound’s uniqueness lies in its combination of a nitro group, benzothiophene moiety, and dibenzofuran sulfonamide, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and specificity, making it a valuable tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H18N2O5S2 |
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Molecular Weight |
442.5 g/mol |
IUPAC Name |
7-nitro-N-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylmethyl)dibenzofuran-2-sulfonamide |
InChI |
InChI=1S/C21H18N2O5S2/c24-23(25)14-5-7-17-18-10-15(6-8-19(18)28-20(17)9-14)30(26,27)22-11-13-12-29-21-4-2-1-3-16(13)21/h5-10,12,22H,1-4,11H2 |
InChI Key |
CGRUSOAPBZKVRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)CNS(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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